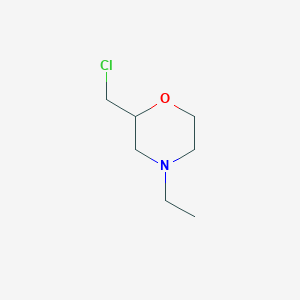
2-(Chloromethyl)-4-ethylmorpholine
Overview
Description
2-(Chloromethyl)-4-ethylmorpholine is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Chloromethyl)-4-ethylmorpholine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for drug development.
- Chemical Name : this compound
- CAS Number : 1240529-25-2
- Molecular Formula : C_8H_10ClN
- Molecular Weight : 171.62 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds with similar morpholine structures often exhibit significant interactions with enzymes and receptors in cellular pathways.
- Enzyme Inhibition : Morpholine derivatives have been reported to inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.
- Receptor Modulation : This compound may also interact with neurotransmitter receptors, potentially influencing neurological pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of morpholine derivatives, including this compound, against several bacterial strains. The results indicated moderate antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential use in treating bacterial infections, although further studies are needed to confirm efficacy and safety.
Cytotoxicity Studies
Cytotoxicity assays were performed using human cell lines to assess the safety profile of this compound. The compound exhibited the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These results indicate that while the compound has some cytotoxic effects, it may be selectively toxic to certain cancer cell lines, which could be beneficial for targeted therapies.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A recent study explored the anticancer potential of morpholine derivatives, including this compound. The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that warrants further investigation for drug development.
- Research on Neuroprotective Effects : Another study investigated the neuroprotective effects of morpholine-based compounds. Preliminary data indicated that this compound could protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases.
Properties
IUPAC Name |
2-(chloromethyl)-4-ethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-2-9-3-4-10-7(5-8)6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALTHSXYFIFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















